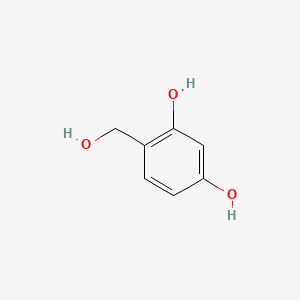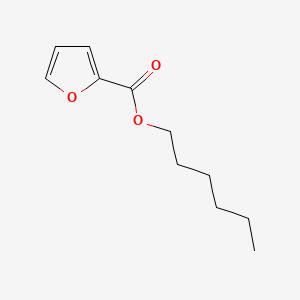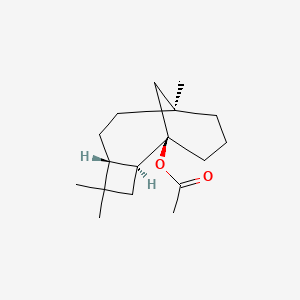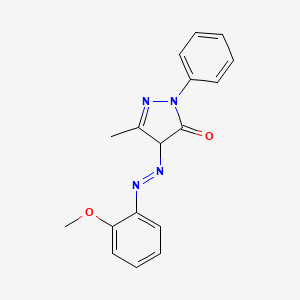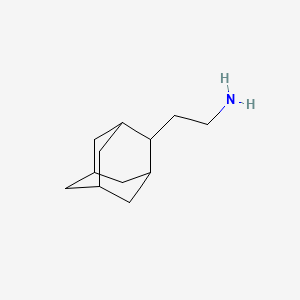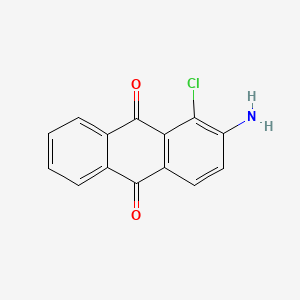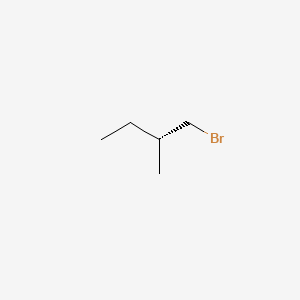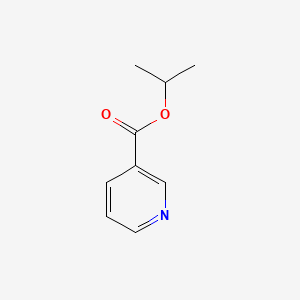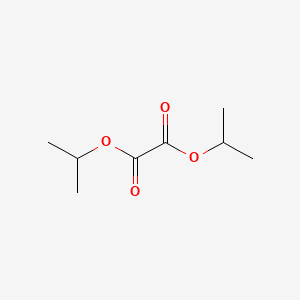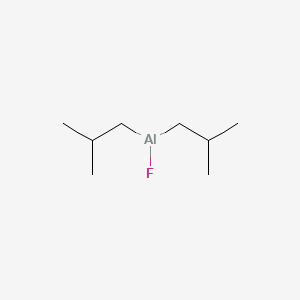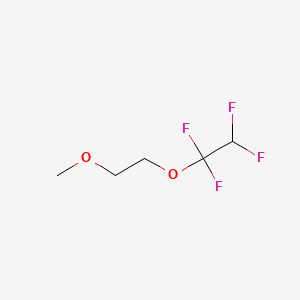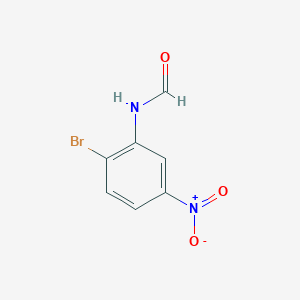
N-(2-bromo-5-nitrophenyl)formamide
Übersicht
Beschreibung
“N-(2-bromo-5-nitrophenyl)formamide” is a chemical compound with the molecular formula C7H5BrN2O3 . It has a molecular weight of 245.03 g/mol .
Molecular Structure Analysis
“N-(2-bromo-5-nitrophenyl)formamide” contains a total of 18 bonds; 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-bromo-5-nitrophenyl)formamide” are not fully known. The boiling point, melting point, and density are not available .Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
Early research demonstrated the carcinogenic potential of compounds structurally similar to N-(2-bromo-5-nitrophenyl)formamide. For instance, studies on N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide showed significant incidences of urinary bladder carcinomas in treated animals, highlighting the compound's toxicological relevance (Ertürk, Cohen, Bryan, 1970). Similarly, another investigation revealed the compound as an effective bladder carcinogen, further underlining the importance of understanding the biological effects of such chemical structures (Ertürk et al., 1967).
Organic Synthesis Methodologies
Research into N-substituted formamides, which are structurally related to N-(2-bromo-5-nitrophenyl)formamide, has unveiled versatile applications in organic synthesis. For instance, the palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides as an amide source has been developed, offering a carbon-monoxide-free pathway to synthesize amides (Sawant et al., 2011). This methodology illustrates the utility of formamide derivatives in creating valuable chemical bonds without the need for toxic carbon monoxide gas.
Synthesis of Pharmaceuticals
The synthesis of chloramphenicol, an essential antibiotic, has been demonstrated via a new intermediate, 4-para-Nitrophenyl-5-formamido-1,3-dioxane, showcasing the critical role of formamide derivatives in pharmaceutical synthesis (Hazra, Pore, Maybhate, 1997). This approach underscores the importance of formamide derivatives in developing synthetic pathways for drugs.
Herbicidal Activity Investigations
Investigations into N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl] substituted formamide derivatives aimed at designing novel herbicides demonstrated that while these compounds were synthesized successfully, they showed no significant herbicidal activities at tested concentrations (Li Yuan-xiang, 2011). This result is an example of the diverse applications and studies being conducted on formamide derivatives, even when the outcomes do not always meet the initial expectations.
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2-bromo-5-nitrophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLSWFOQJOHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325438 | |
| Record name | N-(2-bromo-5-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-5-nitrophenyl)formamide | |
CAS RN |
98556-09-3 | |
| Record name | N-(2-bromo-5-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)
